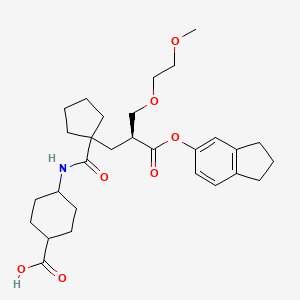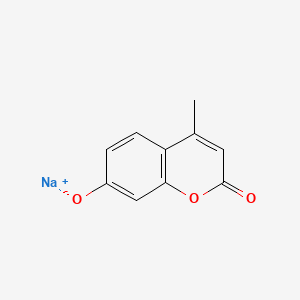
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
1. Agricultural Applications
A study by Dortenzio and Norris (1979) examined the use of diclofop, a methyl ester of a compound structurally similar to Carbanilic acid, in controlling barnyardgrass in sugar beets. The research showed that tank-mixing diclofop with desmedipham, a derivative of Carbanilic acid, resulted in decreased control of the weed under certain conditions. This highlights the complex interactions between herbicides and the importance of understanding chemical mixtures in agriculture (Dortenzio & Norris, 1979).
2. Cardiovascular Research
Gibała et al. (1987) explored the cardiac electrophysiologic effects of a hydrochloride derivative of Carbanilic acid on anesthetized dogs. The study found that this compound caused a slowing down of pacemakers, an increase in atrioventricular refractoriness, and affected ventricular conductivity, suggesting potential therapeutic applications in treating cardiac arrhythmias (Gibała et al., 1987).
3. Pharmaceutical Synthesis
Vaid et al. (2014) conducted a study on the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, a process involving carbanilic acid derivatives. This kind of research underlines the importance of such derivatives in the synthesis of complex organic compounds, which could have various pharmaceutical applications (Vaid et al., 2014).
4. Chemical Structure-Activity Relationships
Roxburgh et al. (2001) studied cetiedil analogues, which include derivatives of Carbanilic acid, to understand their activity in blocking calcium-activated potassium ion permeability in red blood cells. This research is crucial in pharmaceutical chemistry, as it helps in the development of more effective drugs based on structural modifications (Roxburgh et al., 2001).
Propiedades
Número CAS |
80171-90-0 |
|---|---|
Nombre del producto |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride |
Fórmula molecular |
C22H37ClN2O3 |
Peso molecular |
413 g/mol |
Nombre IUPAC |
2-(azepan-1-ium-1-yl)ethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-2-3-4-9-16-26-19-20-11-10-12-21(18-20)23-22(25)27-17-15-24-13-7-5-6-8-14-24;/h10-12,18H,2-9,13-17,19H2,1H3,(H,23,25);1H |
Clave InChI |
CLLKNYKABJDHMR-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
SMILES canónico |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)












